molecular formula C11H12Cl3NO B5022952 2,2,2-trichloro-N-(3-phenylpropyl)acetamide

2,2,2-trichloro-N-(3-phenylpropyl)acetamide

Cat. No.: B5022952
M. Wt: 280.6 g/mol
InChI Key: SJOBOERFFVTHGO-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(3-phenylpropyl)acetamide is an organic compound characterized by the presence of three chlorine atoms attached to the acetamide group and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-N-(3-phenylpropyl)acetamide typically involves the reaction of trichloroacetyl chloride with 3-phenylpropylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where trichloroacetyl chloride and 3-phenylpropylamine are reacted under optimized conditions. The product is then purified through crystallization or distillation techniques to achieve the required purity levels.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.

    Oxidation Reactions: Oxidation of the phenylpropyl group can lead to the formation of various oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Reduction: Partially or fully dechlorinated acetamide derivatives.

    Oxidation: Oxidized phenylpropyl derivatives.

Scientific Research Applications

2,2,2-Trichloro-N-(3-phenylpropyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,2-Dichloro-N-(3-phenylpropyl)acetamide
  • 2-Chloro-N-(3-phenylpropyl)acetamide
  • 2,2,2-Trichloro-N-(3-chlorophenyl)acetamide

Comparison: 2,2,2-Trichloro-N-(3-phenylpropyl)acetamide is unique due to the presence of three chlorine atoms, which impart distinct chemical properties compared to its analogs. The trichloro substitution enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research applications.

Properties

IUPAC Name

2,2,2-trichloro-N-(3-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO/c12-11(13,14)10(16)15-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOBOERFFVTHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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